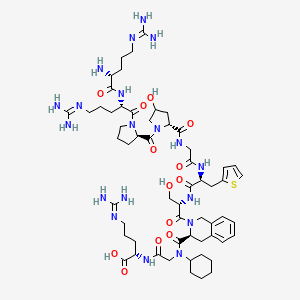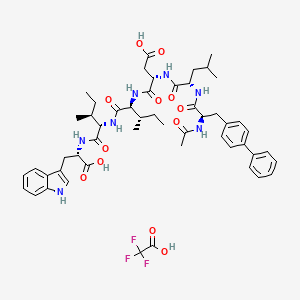![molecular formula C20H20NO5P B10837866 (2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B10837866.png)
(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-159913 is a small molecule drug initially developed by Pfizer Inc. It functions as an antagonist of the N-methyl-D-aspartate receptor, which is a subtype of glutamate receptor. This compound was primarily investigated for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .
Preparation Methods
The synthetic routes and reaction conditions for PD-159913 are not extensively documented in publicly available sources. the general approach to synthesizing N-methyl-D-aspartate receptor antagonists typically involves multi-step organic synthesis, including the formation of heterocyclic structures and subsequent functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
PD-159913, as an N-methyl-D-aspartate receptor antagonist, undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used.
Scientific Research Applications
Chemistry: As a tool compound to study the properties and functions of N-methyl-D-aspartate receptors.
Biology: To understand the role of N-methyl-D-aspartate receptors in cellular signaling and neurobiology.
Medicine: Potential therapeutic applications in treating nervous system diseases such as stroke and neurodegenerative disorders.
Mechanism of Action
PD-159913 exerts its effects by antagonizing the N-methyl-D-aspartate receptor, which is involved in excitatory neurotransmission in the central nervous system. By blocking this receptor, PD-159913 can modulate synaptic plasticity and neuronal excitability, potentially providing therapeutic benefits in conditions characterized by excessive excitatory signaling .
Comparison with Similar Compounds
PD-159913 is similar to other N-methyl-D-aspartate receptor antagonists, such as ketamine, memantine, and dextromethorphan. PD-159913 is unique in its specific binding affinity and selectivity for the N-methyl-D-aspartate receptor, which may result in different pharmacological profiles and therapeutic potentials .
Similar Compounds
- Ketamine
- Memantine
- Dextromethorphan
These compounds share the common mechanism of antagonizing the N-methyl-D-aspartate receptor but differ in their chemical structures, pharmacokinetics, and clinical applications.
Properties
Molecular Formula |
C20H20NO5P |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C20H20NO5P/c21-19(20(22)23)10-13-7-14(12-27(24,25)26)9-18(8-13)17-6-5-15-3-1-2-4-16(15)11-17/h1-9,11,19H,10,12,21H2,(H,22,23)(H2,24,25,26)/t19-/m0/s1 |
InChI Key |
GOPXMKDIVJBBQF-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)CP(=O)(O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)CP(=O)(O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)
![2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride](/img/structure/B10837800.png)
![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)
![1-[2-(Trifluoromethyl)phenyl]-3-butyl-4-[2'-[(tert-butoxycarbonyl)sulfamoyl]-4-biphenylylmethyl]-1H-1,2,4-triazole-5(4H)-one](/img/structure/B10837805.png)
![2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837807.png)
![N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837826.png)
![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)
![4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide](/img/structure/B10837843.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)

![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B10837862.png)
